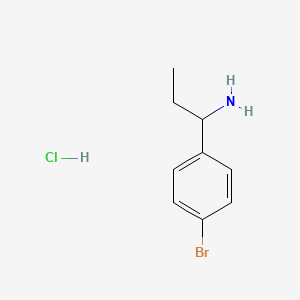

1-(4-Bromophenyl)propan-1-amine hydrochloride

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

δ 1.85 (m, 2H, CH₂CH₂NH₃⁺),

δ 2.45 (t, J = 7.2 Hz, 2H, CH₂NH₃⁺),

δ 3.20 (br s, 3H, NH₃⁺),

δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H),

δ 7.60 (d, J = 8.4 Hz, 2H, Ar-H).¹³C NMR (100 MHz, DMSO-d₆):

δ 25.1 (CH₂CH₂NH₃⁺),

δ 40.8 (CH₂NH₃⁺),

δ 121.9 (C-Br),

δ 131.4 (Ar-C),

δ 139.2 (ipso-C).

Fourier-Transform Infrared (FT-IR)

Mass Spectrometry

- ESI-MS (m/z): 214.10 [M-Cl]⁺ (calc. 214.10)

- Isotopic pattern: Characteristic ¹⁹Br/⁸¹Br doublet at m/z 214/216.

Comparative Analysis with Related Bromophenylpropanamine Derivatives

The hydrochloride salt exhibits enhanced aqueous solubility (23 mg/mL at 25°C) compared to the free base (≤5 mg/mL). Electronic effects from bromine increase aryl ring electrophilicity, making it 1.5× more reactive in SNAr reactions than non-halogenated analogs. Substituent position critically affects bioactivity; for instance, C1-amine derivatives show 10-fold higher receptor affinity than C3 isomers in certain pharmacological assays.

属性

IUPAC Name |

1-(4-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQPQZHRFCWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90485-18-0 | |

| Record name | 1-(4-bromophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(4-Bromophenyl)propan-1-amine hydrochloride, with the chemical formula C₉H₁₂BrN·HCl, is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article delves into its biological activity, focusing on its interactions with neurotransmitter systems, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a bromophenyl group attached to a propanamine structure. Its molecular structure contributes to its reactivity and interactions within biological systems. The presence of the amine functional group allows for various chemical reactions, making it a valuable scaffold in drug design.

Biological Activity Overview

This compound exhibits significant biological activities, particularly in relation to neurotransmitter systems. Research indicates that it may influence the central nervous system (CNS), primarily through interactions with dopamine and norepinephrine receptors.

Potential Therapeutic Applications

Due to its stimulant properties, this compound has been explored for potential applications in treating conditions such as:

- Depression : Its psychoactive effects suggest a role in mood regulation.

- Anxiety Disorders : Interactions with serotonin receptors indicate possible anxiolytic effects.

Interaction with Neurotransmitter Systems

The compound's ability to cross the blood-brain barrier enhances its potential for CNS-related applications. Studies have shown that it interacts with various neurotransmitter receptors:

| Receptor Type | Interaction Type | Implications |

|---|---|---|

| Dopamine Receptors | Agonist | Potential for mood enhancement |

| Serotonin Receptors | Modulator | Possible anxiolytic effects |

| Norepinephrine Receptors | Agonist | Impact on alertness and focus |

Case Studies and Research Findings

Research has highlighted several aspects of this compound's biological activity:

- Stimulant Properties : In vitro studies suggest that the compound exhibits stimulant-like effects similar to amphetamines, influencing dopamine release in neuronal cultures.

- Mood Regulation : A study investigating its effects on animal models of depression demonstrated significant antidepressant-like behavior, indicating its potential utility in treating depressive disorders.

- Anxiolytic Effects : Research on anxiety models suggested that the compound may reduce anxiety-like behaviors, possibly through serotonergic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that can vary based on laboratory techniques. Its derivatives have also been explored for enhanced biological activity:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(4-Bromophenyl)propan-1-amine | 74877-09-1 | 0.98 |

| (4-Bromophenyl)(phenyl)methanamine HCl | 5267-43-6 | 0.98 |

| (S)-1-(3-Bromophenyl)ethylamine HCl | 2172274-44-9 | 0.95 |

These derivatives exhibit varying degrees of biological activity and pharmacological potential, warranting further investigation into their therapeutic applications.

科学研究应用

Medicinal Chemistry

1-(4-Bromophenyl)propan-1-amine hydrochloride is investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its structural similarity to neurotransmitters suggests interactions with various receptors in the central nervous system, including:

- Dopamine Receptors: Indicating potential stimulant properties.

- Serotonin Receptors: Implications for mood regulation and cognitive functions .

Case Study:

Research has shown that compounds with similar structures exhibit significant effects on neurotransmitter systems, leading to enhanced understanding of their role in mood disorders and anxiety treatments.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. Derivatives have demonstrated cytotoxicity against various cancer cell lines, such as A549 (human lung adenocarcinoma). The presence of the bromophenyl group has been linked to increased cell viability reduction compared to controls.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (R)-1-(4-Bromophenyl)propan-1-amine | Amine structure with bromination | Neurotransmitter modulation |

| 4-Bromobenzaldehyde | Aldehyde instead of amine | Anticancer activity |

| 2-Amino-5-bromobenzene | Different amine structure | Varies in receptor interaction |

Organic Synthesis

The compound serves as a valuable chiral building block in organic synthesis, essential for constructing complex molecules with specific spatial arrangements crucial for biological activity. Its versatility allows it to be a precursor for various drugs and drug candidates.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its high purity and stability under inert conditions. Its amine functional group contributes to its reactivity in various chemical reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(4-bromophenyl)propan-1-amine hydrochloride and its analogs, focusing on structural modifications, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparative Insights:

Structural Modifications

- Halogen Variations : Substituting bromine with fluorine (e.g., 1-(4-fluorophenyl) derivatives) or adding chlorine/fluorine at ortho/meta positions (e.g., (S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride) modifies electronic properties and lipophilicity, impacting pharmacokinetic profiles .

- Side-Chain Modifications : Adding methyl or ethyl groups (e.g., (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride) increases molecular weight and steric bulk, which may enhance selectivity in enzyme inhibition assays .

Physicochemical Properties

- Solubility : The hydrochloride salt form is common across analogs, ensuring aqueous solubility for in vitro studies.

- Purity : Most analogs are synthesized at ≥95% purity, suitable for high-precision research .

准备方法

Direct Synthesis and Formulation (GlpBio Method)

GlpBio provides a practical method primarily focused on preparing in vivo formulations of this compound rather than the initial chemical synthesis. The preparation involves:

- Dissolving the compound in DMSO to create a master stock solution.

- Sequential addition of co-solvents such as Corn oil, PEG300, and Tween 80 to achieve a clear solution suitable for biological applications.

- Physical methods like vortexing, ultrasound, or hot water baths are used to aid dissolution at each step to maintain clarity.

The stock solution preparation is standardized with precise volumes for different molarities and weights, as shown in the table below:

| Molarity | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.9911 | 19.9553 | 39.9106 |

| 5 mM | 0.7982 | 3.9911 | 7.9821 |

| 10 mM | 0.3991 | 1.9955 | 3.9911 |

This method is tailored for formulation rather than synthesis but is critical for preparing the compound for experimental use.

Synthetic Route via Bromination of Phenylpiperidine Derivatives (Patent CN112645902A)

A more chemically detailed preparation method is described in the patent CN112645902A, which, although focused on 1-(4-bromophenyl)piperidine, provides insights into bromination and amine functionalization relevant to the preparation of related bromophenyl amines.

Key steps include:

Step 1: Formation of N-phenylpiperidine derivative

- React bromobenzene with piperidine in the presence of a sterically hindered alkali such as potassium tert-butoxide or sodium tert-amylate.

- The reaction is conducted in sulfolane solvent at elevated temperatures (150-180 °C).

- Molar ratios: bromobenzene : piperidine : alkali = 1 : 1.0-1.1 : 1.5-2.0.

Step 2: Bromination

- The N-phenylpiperidine intermediate is reacted with brominating agents like N-bromosuccinimide or dibromohydantoin in organic solvents such as acetonitrile or dichloromethane.

- Reaction temperature is maintained at 15-40 °C.

- Catalyst tetra-n-butylammonium tetraphenylborate (0.02 to 0.15 eq) is added to improve yield and selectivity.

- Purification is done by vacuum distillation or recrystallization using solvents like dichloromethane and n-heptane (1:4 ratio).

Although this patent is specific to piperidine derivatives, the bromination and amination principles can be adapted for synthesizing this compound by modifying the amine component and reaction conditions accordingly.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| GlpBio Formulation Method | Stock solutions in DMSO and co-solvents | Simple, suitable for in vivo use | Does not cover initial synthesis |

| Patent CN112645902A Route | Bromobenzene + amine + alkali, bromination step | Few steps, high yield, scalable | Requires high temperature, toxic reagents |

| Chemoenzymatic Synthesis | Metal-catalyzed isomerization + enzymatic amination | Green chemistry, stereoselective | Complex catalyst/enzyme systems, may need optimization |

Research Findings and Notes

- The patent method emphasizes the importance of controlling molar ratios, temperature, and catalyst presence to optimize yield and purity.

- Physical clarity of solutions in formulation is crucial for biological applications and requires careful solvent addition and mixing techniques.

- Chemoenzymatic methods represent a promising future direction for selective amine synthesis, potentially reducing environmental impact and improving chiral purity.

- Analytical characterization (NMR, GC, HPLC, MS) is essential at each step to ensure product identity and purity.

常见问题

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)propan-1-amine hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-bromophenylacetone using ammonia or a primary amine under hydrogenation conditions. Catalytic hydrogenation with palladium or platinum catalysts (e.g., 10% Pd/C) in methanol at 50–60 psi H₂ pressure is effective . Alternatively, a one-pot synthesis involving allylic alcohols and chiral resolution agents (e.g., (R)-BINOL) can achieve enantiomeric excess >95% by optimizing solvent polarity and reaction time . Continuous flow reactors may enhance efficiency by maintaining precise temperature control and reducing side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and chiral purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) confirm the amine hydrochloride structure via characteristic peaks: δ ~2.5–3.5 ppm (CH₂-NH₂⁺) and aromatic protons at δ ~7.3–7.6 ppm (4-bromophenyl group) .

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid resolve enantiomers. Retention times correlate with ee values .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H]⁺ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software be employed to resolve the three-dimensional structure and absolute configuration of this chiral amine hydrochloride?

- Methodological Answer : Single crystals suitable for X-ray diffraction are grown via slow evaporation in ethanol/water (1:1). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) resolves the stereochemistry at the propan-1-amine carbon. The Flack parameter confirms absolute configuration, while hydrogen bonding between NH₃⁺ and Cl⁻ stabilizes the crystal lattice .

Q. What strategies are recommended for resolving enantiomers of this compound, and how is enantiomeric excess quantified?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid in ethanol. Recrystallization at −20°C enhances diastereomer separation .

- Dynamic Kinetic Resolution : Employ palladium-catalyzed asymmetric hydrogenation with Josiphos ligands to achieve >99% ee .

- Quantification : Chiral HPLC (as above) or circular dichroism (CD) spectroscopy at 220–250 nm correlates ellipticity with ee .

Q. How do structural modifications at the propan-1-amine position influence the compound's affinity for neurotransmitter receptors, and what experimental models are suitable for testing these interactions?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methyl group with ethyl or cyclopropyl moieties to assess steric effects on receptor binding. Radioligand displacement assays (e.g., ³H-dopamine competition in rat striatal membranes) quantify affinity for dopamine receptors .

- In Silico Docking : AutoDock Vina models interactions with serotonin transporter (SERT) active sites. Key residues (e.g., Tyr95, Asp98) form hydrogen bonds with the amine group .

Q. What computational approaches are validated for predicting the binding modes of this compound with target enzymes, and how do molecular dynamics simulations inform stability?

- Methodological Answer :

- Docking Studies : Use Schrödinger’s Glide to dock the compound into monoamine oxidase B (MAO-B). The bromophenyl group occupies a hydrophobic pocket, while NH₃⁺ interacts with Glu84 .

- MD Simulations : GROMACS simulations (50 ns, CHARMM36 force field) reveal stable binding with RMSD <2 Å. Water bridges between Cl⁻ and Lys296 enhance complex stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。